molecular formula C26H21ClN4O4S2 B4998363 N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B4998363
M. Wt: 553.1 g/mol
InChI Key: GANGHBIEEYOPOA-XQNSMLJCSA-N
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Description

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and various functional groups

Preparation Methods

The synthesis of N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Coupling reactions: The thiazole derivative is then coupled with an aniline derivative through a condensation reaction.

    Final assembly: The resulting intermediate is further reacted with 2-chlorobenzoyl chloride and 4-methylbenzoyl chloride to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Scientific Research Applications

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets.

    Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the sulfonamide group are key functional groups that enable the compound to bind to specific sites on the target molecules, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities.

    2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another compound with a complex structure and potential medicinal applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S2/c1-17-6-8-18(9-7-17)24(32)30-23(16-19-4-2-3-5-22(19)27)25(33)29-20-10-12-21(13-11-20)37(34,35)31-26-28-14-15-36-26/h2-16H,1H3,(H,28,31)(H,29,33)(H,30,32)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANGHBIEEYOPOA-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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